molecular formula C21H18S B14618699 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene CAS No. 60253-09-0

9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene

Katalognummer: B14618699
CAS-Nummer: 60253-09-0
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: FVBNPEILSYVNGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene is an organic compound with the molecular formula C20H16S. This compound is characterized by a fluorene core substituted with a methyl group and a 4-(methylsulfanyl)phenyl group. It is a member of the fluorene family, which is known for its applications in organic electronics and photonics due to its unique structural and electronic properties.

Vorbereitungsmethoden

The synthesis of 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the methyl group: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Attachment of the 4-(methylsulfanyl)phenyl group: This step involves a nucleophilic aromatic substitution reaction where the fluorene core is reacted with 4-(methylsulfanyl)phenyl halide in the presence of a suitable base.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Analyse Chemischer Reaktionen

9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles in the presence of a Lewis acid catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.

    Photonic Devices: Its unique electronic properties make it suitable for use in photonic devices such as lasers and optical sensors.

    Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Material Science: It is used in the synthesis of advanced materials with applications in nanotechnology and materials science.

Wirkmechanismus

The mechanism by which 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways that are influenced by the compound’s ability to donate or accept electrons.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene include:

    9-Methyl-9H-fluorene: Lacks the 4-(methylsulfanyl)phenyl group, resulting in different electronic properties and reactivity.

    9-Phenyl-9H-fluorene: Contains a phenyl group instead of the 4-(methylsulfanyl)phenyl group, leading to variations in its chemical behavior and applications.

    4-(Methylsulfanyl)phenylacetic acid: While it contains the 4-(methylsulfanyl)phenyl group, it lacks the fluorene core, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its combination of the fluorene core with the 4-(methylsulfanyl)phenyl group, which imparts distinct electronic and structural characteristics that are valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

60253-09-0

Molekularformel

C21H18S

Molekulargewicht

302.4 g/mol

IUPAC-Name

9-methyl-9-(4-methylsulfanylphenyl)fluorene

InChI

InChI=1S/C21H18S/c1-21(15-11-13-16(22-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3

InChI-Schlüssel

FVBNPEILSYVNGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.